molecular formula C9H15N3S B13276801 1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B13276801
M. Wt: 197.30 g/mol
InChI Key: KAIVRRXUKZOKPE-UHFFFAOYSA-N
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Description

1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an ethyl group and a thiolan-3-yl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with thiolan-3-yl derivatives under specific conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-4-amine: Lacks the thiolan-3-yl group, making it less versatile in certain applications.

    N-(thiolan-3-yl)-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-3-amine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

1-ethyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine stands out due to its unique combination of the ethyl and thiolan-3-yl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-ethyl-N-(thiolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C9H15N3S/c1-2-12-6-9(5-10-12)11-8-3-4-13-7-8/h5-6,8,11H,2-4,7H2,1H3

InChI Key

KAIVRRXUKZOKPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCSC2

Origin of Product

United States

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